4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with dipropylsulfamoyl and ethylsulfanyl-thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with appropriate reagents. The ethylsulfanyl group is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the thiadiazole derivative with 4-(dipropylsulfamoyl)benzoic acid under suitable conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiadiazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The ethylsulfanyl-thiadiazole moiety could play a crucial role in binding to the target site, while the dipropylsulfamoyl group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl hydrosulfide
- (5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)methylsulfanyl-dimethoxy-sulfanylidene-phosphorane
Uniqueness
4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the combination of its benzamide core with the dipropylsulfamoyl and ethylsulfanyl-thiadiazole groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities. This article will explore its biological activity, focusing on its potential as an adenosine receptor antagonist, anticancer agent, and antimicrobial compound.
1. Adenosine Receptor Antagonism
Research indicates that thiadiazole derivatives can serve as potent adenosine receptor antagonists. For instance, compounds similar to this compound have shown significant affinity for adenosine A(1) and A(3) receptors. In a study, certain thiadiazolobenzamide derivatives demonstrated a K(i) value of 7 nM at the adenosine A(1) receptor, indicating strong binding affinity . The structure-activity relationship (SAR) suggests that modifications in the thiadiazole ring can significantly influence receptor binding and selectivity.
2. Anticancer Activity
Thiadiazole derivatives have also been evaluated for their anticancer properties. Recent studies have shown that compounds with the thiadiazole moiety exhibit moderate to good cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values below 10 µM against breast cancer cells (MCF-7), indicating potential for further development as anticancer agents . Mechanistic studies suggest that these compounds may arrest cell cycle progression at the G2/M phase and induce necrosis in cancer cells .
3. Antimicrobial Properties
The antimicrobial activity of thiadiazole derivatives has been well-documented. Compounds containing the 1,3,4-thiadiazole scaffold exhibit comparable activity to standard antibiotics such as ciprofloxacin . The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Data Summary
Case Studies
- Adenosine Receptor Study : A series of thiadiazole derivatives were synthesized and tested for their ability to inhibit adenosine receptors. The study revealed that structural modifications significantly impacted receptor affinity and selectivity.
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines showed that specific thiadiazole derivatives exhibited selective cytotoxicity against cancer cells while sparing normal fibroblasts, underscoring their therapeutic potential.
- Antimicrobial Evaluation : Thiadiazole compounds were tested against a range of bacterial strains, demonstrating effective inhibition comparable to established antibiotics, thus supporting their use in treating bacterial infections.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S3/c1-4-11-21(12-5-2)27(23,24)14-9-7-13(8-10-14)15(22)18-16-19-20-17(26-16)25-6-3/h7-10H,4-6,11-12H2,1-3H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTOMXPEBOFZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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